Nonanal-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanal-d4 can be synthesized through the deuteration of nonanal. The process involves the replacement of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of deuterated nonanal. Post-reaction, the product undergoes purification steps such as distillation and washing to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Nonanal-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to nonanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonanol-d4 using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, and controlled temperature.
Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Nonanoic acid-d4.
Reduction: Nonanol-d4.
Substitution: Various substituted nonanal derivatives depending on the nucleophile used.
Scientific Research Applications
Nonanal-d4 is widely used in scientific research due to its stable isotopic labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
Nonanal-d4 exerts its effects primarily through its chemical reactivity. The deuterium atoms in this compound can influence reaction rates and mechanisms due to the isotope effect. This effect can alter the kinetics and thermodynamics of chemical reactions, providing valuable insights into reaction pathways and mechanisms .
Comparison with Similar Compounds
Similar Compounds
Nonanal: The non-deuterated form of nonanal-d4.
Nonanol: The reduced form of nonanal.
Nonanoic acid: The oxidized form of nonanal.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium allows for precise tracing and analysis of chemical reactions, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C9H18O |
---|---|
Molecular Weight |
146.26 g/mol |
IUPAC Name |
8,8,9,9-tetradeuteriononanal |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h9H,2-8H2,1H3/i1D2,2D2 |
InChI Key |
GYHFUZHODSMOHU-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])CCCCCCC=O |
Canonical SMILES |
CCCCCCCCC=O |
Origin of Product |
United States |
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